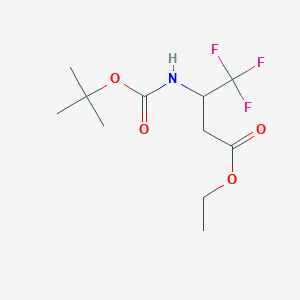

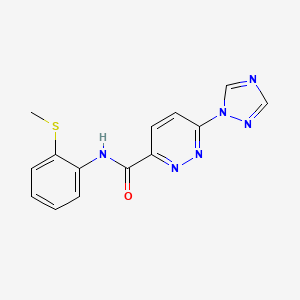

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-oxoimidazolidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

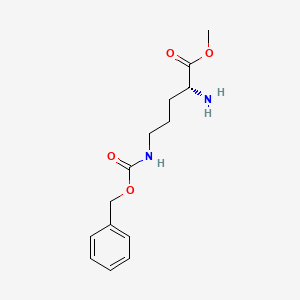

“N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-oxoimidazolidine-1-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, an imidazolidine ring, which is a five-membered ring with two nitrogen atoms, and a carboxamide group, which is a functional group derived from carboxylic acids .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the imidazolidine ring, and the attachment of the carboxamide group. The exact synthesis process would depend on the starting materials and the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and functional groups. The presence of the nitrogen atoms in the imidazolidine ring and the oxygen atoms in the carboxamide group would likely result in a polar molecule. The thiophene ring could contribute to the overall stability of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thiophene ring is known to undergo electrophilic substitution reactions, while the carboxamide group can participate in a variety of reactions, including hydrolysis and reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. The presence of polar functional groups could make it soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

DNA Binding and Staining Applications

One area of research focuses on synthetic dyes like Hoechst 33258, which binds to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This compound and its analogues are utilized in cellular biology for staining chromosomes and analyzing nuclear DNA content via flow cytometry, among other applications. They serve as a foundation for rational drug design due to their DNA binding properties, illustrating the potential of similar compounds in research and diagnostic applications (Issar & Kakkar, 2013).

Antimicrobial and Antifungal Properties

Compounds with phenolic hydroxyl groups, such as parabens, exhibit antimicrobial activities. Despite controversies over their safety, parabens are studied for their occurrence, fate, and behavior in aquatic environments, contributing to understanding the environmental impact of widespread antimicrobial agents (Haman et al., 2015).

Antitumor Activity

The synthesis and study of 2-(thio)ureabenzothiazoles highlight the broad spectrum of biological activities these compounds can exhibit, including potential antitumor properties. This review covers their chemical aspects and pharmacological activities, showing the significance of such compounds in medicinal chemistry and as a basis for new therapeutic agents (Rosales-Hernández et al., 2022).

Exploration of Antioxidant Properties

Hydroxycinnamic acids (HCAs) have been investigated for their antioxidant activities, with studies focusing on their structure-activity relationships to generate more potent antioxidant molecules. This research area demonstrates the interest in modifying compound structures to enhance biological properties, relevant to developing treatments for oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Environmental Impact and Removal Techniques

The presence and removal of sulfamethoxazole, an organic pollutant, from aquatic environments have been reviewed, showcasing efforts to understand and mitigate the impact of pharmaceutical compounds on the environment. This includes the study of adsorption and advanced oxidation processes for removing such contaminants, relevant to the broader field of environmental science and pollution control (Prasannamedha & Kumar, 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, it should be handled with care to avoid exposure and potential harm.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylpropyl)-2-oxoimidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3S/c1-11(17,8-3-2-6-18-8)7-13-10(16)14-5-4-12-9(14)15/h2-3,6,17H,4-5,7H2,1H3,(H,12,15)(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXRZCWPTOXDVQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)N1CCNC1=O)(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-oxoimidazolidine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-Phenylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2753951.png)

![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2753955.png)

![5,6,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B2753959.png)

![N-(3-phenylpropyl)-1-[4-(propionylamino)benzoyl]piperidine-3-carboxamide](/img/structure/B2753964.png)

![[6-Morpholino-2-(4-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfide](/img/structure/B2753966.png)

![2-[5-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid](/img/structure/B2753970.png)